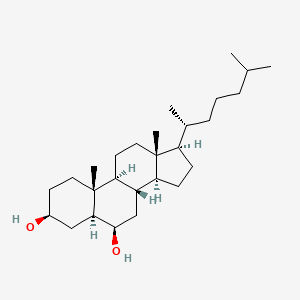

Cholestane-3,6-diol, (3beta,5alpha,6beta)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compound 5 is a versatile chemical compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 5 can be achieved through several methods. One common approach involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . These reactions typically occur under mild conditions and yield high-purity products. Another method involves the reduction of water under pressure and at elevated temperatures by carbon (usually coke), methane, or higher-molecular-weight hydrocarbons .

Industrial Production Methods

In industrial settings, Compound 5 is often produced through large-scale chemical reactions involving the oxidation of primary alcohols or the ozonization of alkenes . These methods are optimized for high yield and cost-effectiveness, ensuring a steady supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Compound 5 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: It can be reduced to form simpler compounds.

Substitution: It can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in the reactions of Compound 5 include dimethyl sulfoxide, lead tetraethanoate, and sodium periodate . These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of Compound 5 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce simpler hydrocarbons .

Scientific Research Applications

Compound 5 has a wide range of scientific research applications, including:

Biology: It is used in the study of biological processes and as a tool for probing cellular mechanisms.

Medicine: It has potential therapeutic applications, including as an antimicrobial or antitumor agent.

Industry: It is used in the production of materials such as polyurethanes and flame retardants.

Mechanism of Action

The mechanism of action of Compound 5 involves its interaction with specific molecular targets and pathways. For example, it may act as a keratolytic agent, breaking down keratin in the skin, or as an antibacterial agent, disrupting bacterial cell walls . The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Compound 5 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include various β-ketonitriles, malononitriles, and alkylidenemalononitriles . What sets Compound 5 apart is its unique reactivity and versatility, making it suitable for a wide range of applications. Tools like ChemMine can be used to analyze and compare the structural similarities and physicochemical properties of these compounds .

Biological Activity

Cholestane-3,6-diol, (3beta,5alpha,6beta)- is a steroid compound that has garnered attention for its biological activities, particularly in relation to its interactions with proteins and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its binding affinities, antioxidant properties, and potential pharmacological effects.

Chemical Structure and Synthesis

Cholestane-3,6-diol is characterized by its unique steroid structure which includes hydroxyl groups at the 3 and 6 positions. The synthesis of derivatives such as 3β,6β-diacetoxy-5α-cholestan-5-ol has been achieved through both conventional and microwave-assisted methods. These methods yield high purity and structural integrity confirmed by techniques like X-ray crystallography and NMR spectroscopy .

Binding Affinity to Human Serum Albumin (HSA)

One of the critical aspects of the biological activity of cholestane derivatives is their interaction with human serum albumin (HSA). Studies have shown that the synthesized compound demonstrates a significant binding affinity for HSA with a binding constant of 3.18×104 mol−1 and a Gibbs free energy change (ΔG) of −9.86 kcal mol−1 at 298 K. This indicates that the binding process is thermodynamically favorable . The molecular docking studies further elucidate the binding interactions at various Sudlow’s sites on HSA, suggesting a stable interaction profile.

Antioxidant Activity

Cholestane-3,6-diol has also been evaluated for its antioxidant properties. The compound exhibited an IC50 value of 58.5 μM in DPPH radical scavenging assays, indicating its potential as an antioxidant comparable to ascorbic acid. Such activity is crucial in mitigating oxidative stress-related conditions .

Pharmacological Potential

The pharmacological implications of cholestane derivatives are significant. Research on sulfated derivatives derived from cholestane-3,6-diol indicates potential anti-hypercholesterolemic, anti-neoplastic, and anti-inflammatory activities. These derivatives were synthesized from marine invertebrates and demonstrated varying degrees of biological activity with confidence levels ranging from 73% to 92% for different pharmacological effects .

Case Studies and Research Findings

Several studies have documented the effects of cholestane derivatives:

- Sulfated Steroids : Research indicates that mono-sulfated steroids exhibit anti-hypercholesterolemic properties while di-sulfated steroids show promise against cancer and inflammation .

- Molecular Mechanisms : Investigations into the molecular mechanisms reveal that cholestane derivatives may interact with cellular pathways involved in inflammation and cholesterol metabolism .

- Biochemical Studies : Biochemical assays suggest that cholestane derivatives can influence DNA degradation processes and exhibit antibacterial properties against various strains .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What is the molecular structure and stereochemical configuration of cholestane-3,6-diol, (3β,5α,6β)-?

The compound features a 27-carbon cholestane backbone with hydroxyl groups at positions 3β and 6β, and a 5α hydrogen configuration. This stereochemistry is critical for its interactions with enzymes and receptors. Structural confirmation is typically achieved via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which resolve the spatial arrangement of functional groups .

Q. What synthetic routes are used to prepare cholestane-3,6-diol, (3β,5α,6β)- from cholesterol or its derivatives?

A common method involves selective oxidation of cholesterol or cholestane precursors. For example, cholestan-6-one, 3-hydroxy-, (3β)- (a closely related compound) is synthesized via chromium trioxide or pyridinium chlorochromate oxidation under controlled conditions in dichloromethane. Further reduction or functionalization steps may yield the diol . Key challenges include avoiding over-oxidation and ensuring stereochemical fidelity, which require precise temperature and solvent control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of cholestane-3,6-diol derivatives across different cell lines?

Discrepancies may arise from variations in cell-specific metabolic pathways or receptor expression. For instance, oxysterols like cholestane-3α-5β-6α-triol induce apoptosis in melanoma and breast cancer cells via mitochondrial pathways, but outcomes depend on cellular redox states and lipid raft composition . Methodological solutions include:

- Dose-response profiling to identify threshold effects.

- Knockout models to isolate receptor-mediated vs. metabolic effects.

- Lipidomics to track downstream metabolites .

Q. What analytical techniques are most reliable for quantifying cholestane-3,6-diol in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with derivatization (e.g., silylation) enhances sensitivity for low-abundance sterols. Gas chromatography (GC)-MS is also effective but requires careful sample preparation to avoid degradation. Isotope dilution using deuterated internal standards improves accuracy . For structural validation, high-resolution NMR (e.g., 2D COSY, NOESY) distinguishes diastereomers .

Q. How does cholestane-3,6-diol interact with enzymes in bile acid synthesis pathways?

The compound may serve as a substrate or modulator for cytochrome P450 enzymes (e.g., CYP27A1) involved in side-chain hydroxylation. In vitro assays using liver microsomes or recombinant enzymes can track metabolite formation (e.g., tetrols or pentols). Competitive inhibition studies with known substrates (e.g., 5β-cholestane-3α,7α,12α-triol) clarify binding affinities .

Q. What experimental strategies mitigate challenges in studying the compound’s metabolic stability?

- Stable isotope tracing with 13C-labeled cholestane-3,6-diol to monitor turnover in cell cultures.

- Peroxisome/proteasome inhibitors to identify degradation pathways.

- Co-culture systems (e.g., hepatocytes with fibroblasts) to replicate in vivo metabolic cross-talk .

Q. Key Research Challenges

- Stereochemical Purity : Even minor impurities in synthesis can skew biological results. Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Membrane Permeability : The compound’s hydrophobicity complicates aqueous solubility. Strategies include nanoemulsion formulations or methyl-β-cyclodextrin complexation for in vitro studies .

Properties

CAS No. |

570-85-4 |

|---|---|

Molecular Formula |

C27H48O2 |

Molecular Weight |

404.7 g/mol |

IUPAC Name |

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChI Key |

PMWTYEQRXYIMND-DTLXENBRSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.